(1-Oxoisoindolin-7-yl)boronic acid (1-Oxoisoindolin-7-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2377610-19-8
VCID: VC4340861
InChI: InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11)
SMILES: B(C1=C2C(=CC=C1)CNC2=O)(O)O
Molecular Formula: C8H8BNO3
Molecular Weight: 176.97

(1-Oxoisoindolin-7-yl)boronic acid

CAS No.: 2377610-19-8

Cat. No.: VC4340861

Molecular Formula: C8H8BNO3

Molecular Weight: 176.97

* For research use only. Not for human or veterinary use.

(1-Oxoisoindolin-7-yl)boronic acid - 2377610-19-8

Specification

CAS No. 2377610-19-8
Molecular Formula C8H8BNO3
Molecular Weight 176.97
IUPAC Name (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid
Standard InChI InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11)
Standard InChI Key ACRZNEWLRUSEEN-UHFFFAOYSA-N
SMILES B(C1=C2C(=CC=C1)CNC2=O)(O)O

Introduction

Chemical Structure and Characterization

Molecular Architecture

(1-Oxoisoindolin-7-yl)boronic acid consists of a fused bicyclic isoindolinone core (a six-membered benzene ring fused to a five-membered lactam ring) with a boronic acid (-B(OH)₂) substituent at the 7-position. The IUPAC name (3-oxo-1,2-dihydroisoindol-4-yl)boronic acid reflects this arrangement. Key structural identifiers include:

PropertyValue
SMILESB(C1=C2C(=CC=C1)CNC2=O)(O)O
InChIInChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11)
InChIKeyACRZNEWLRUSEEN-UHFFFAOYSA-N
X-ray DataNot publicly available

The boronic acid group’s sp²-hybridized boron atom enables reversible covalent interactions with biological targets, such as proteasomes or kinases . Computational modeling suggests that the isoindolinone ring’s planar structure facilitates π-π stacking interactions, potentially enhancing binding affinity in therapeutic contexts.

Synthesis and Stability

Synthetic Challenges

Boronic acids are notoriously sensitive to oxidation, hydrolysis, and cross-coupling side reactions. Traditional synthetic routes often introduce the boronic acid group late in the sequence to avoid degradation . For (1-Oxoisoindolin-7-yl)boronic acid, no explicit synthesis protocol is documented, but analogous compounds suggest the use of MIDA (N-methyliminodiacetic acid) boronates as stable intermediates. MIDA protection mitigates boron’s reactivity, enabling multi-step transformations .

Hypothetical Synthesis Pathway

  • Isoindolinone Core Formation: Cyclization of a substituted phthalimide derivative via reductive amination.

  • Boronic Acid Introduction: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

  • Deprotection: Acidic or oxidative cleavage of protecting groups (e.g., MIDA) to yield the free boronic acid .

Key challenges include regioselective borylation at the 7-position and maintaining the lactam ring’s integrity under reaction conditions.

Physicochemical Properties

Experimental Data

Available data from safety sheets and vendor specifications reveal:

PropertyValueSource
Molecular Weight176.97 g/mol
SolubilityNot reported
Storage Conditions2–8°C under inert atmosphere

The absence of solubility data complicates formulation studies. Analogous boronic acids, such as (1H-Indazol-7-yl)boronic acid, exhibit limited aqueous solubility, necessitating co-solvents like DMSO .

Stability Profile

(1-Oxoisoindolin-7-yl)boronic acid is likely susceptible to:

  • Hydrolysis: Conversion to borinic acid (B(OH)R₂) in aqueous media.

  • Oxidation: Degradation under aerobic conditions.
    Stabilization strategies include lyophilization and storage under argon .

Applications in Medicinal Chemistry

Targeted Protein Degradation

Boronic acids are pivotal in proteolysis-targeting chimeras (PROTACs), bifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . While no studies explicitly link (1-Oxoisoindolin-7-yl)boronic acid to PROTACs, its structure aligns with motifs used in kinase degraders. For example, the BTK degraser DD-04-015 employs a boronic acid to enhance target engagement .

Enzyme Inhibition

The compound’s boronic acid group may act as a transition-state analog for serine hydrolases or proteasomes. Bortezomib, a boronic acid-based proteasome inhibitor, validates this mechanism.

Precautionary MeasureDetails
Personal ProtectionGloves, lab coat, eye protection
First AidFlush eyes/skin with water

No mutagenic or carcinogenic data are available.

Comparative Analysis with Analogues

Structural Analogues

CompoundMolecular FormulaKey Differences
(1H-Indazol-7-yl)boronic acidC₇H₇BN₂O₂Replaces isoindolinone with indazole
(2-Oxochromen-7-YL)boronic acidC₉H₇BO₄Chromenone core instead of isoindolinone

The isoindolinone moiety in (1-Oxoisoindolin-7-yl)boronic acid may confer superior metabolic stability compared to indazole derivatives .

Future Research Directions

  • Synthetic Optimization: Develop regioselective borylation methods.

  • Solubility Studies: Characterize solubility in polar aprotic solvents.

  • Biological Screening: Evaluate kinase inhibition and PROTAC activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator